molecular formula C10H16ClN3O2 B2526926 Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride CAS No. 1422344-22-6

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride

Cat. No.: B2526926
CAS No.: 1422344-22-6
M. Wt: 245.71
InChI Key: NXPWQODPJRCBMM-UHFFFAOYSA-N
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Description

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a chemical compound belonging to the class of heterocyclic compounds It features a fused ring structure containing nitrogen atoms, which is characteristic of many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor containing the imidazo[1,5-a][1,4]diazepine core, followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium(VI) oxide.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can have different biological and chemical properties.

Scientific Research Applications

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is used in scientific research for several purposes:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is similar to other heterocyclic compounds with imidazo[1,5-a][1,4]diazepine cores. Some similar compounds include:

  • N-Ethyl-N-((6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methyl)ethanamine hydrochloride

  • (6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepin-1-yl)methanol hydrochloride

These compounds share structural similarities but may differ in their functional groups and biological activities

Biological Activity

Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines an imidazole ring with a diazepine framework, which is significant for its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C10H16ClN3O2
Molecular Weight 245.70 g/mol
CAS Number 1955492-72-4
IUPAC Name This compound
Chemical Structure Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds within this class may modulate neurotransmitter receptors and enzymes, impacting several physiological processes. For example:

  • Neurotransmitter Modulation : The compound may influence GABAergic pathways, which are crucial for neuroinhibition and anxiety regulation.
  • Enzymatic Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Pharmacological Activities

Recent studies have highlighted several pharmacological activities associated with this compound:

  • Anticancer Activity : Compounds similar to Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine have shown promise in inhibiting cancer cell proliferation. For instance:
    • A study demonstrated that derivatives of diazepines exhibited significant cytotoxic effects on various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Study on Anticancer Activity

In a recent study focusing on the anticancer properties of diazepine derivatives, Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine was evaluated for its effects on lung cancer cells (A549). The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptotic pathways .

Synthesis and Structure-Activity Relationship (SAR)

Research has explored the synthesis of various substituted diazepines to enhance their biological activity. A notable approach involved modifying the ethyl carboxylate group to improve solubility and bioavailability. The SAR studies highlighted that specific substitutions on the diazepine ring could lead to increased potency against targeted cancer cells .

Properties

IUPAC Name

ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9-8-6-11-4-3-5-13(8)7-12-9;/h7,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPWQODPJRCBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CNCCCN2C=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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